3-Bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride

Beschreibung

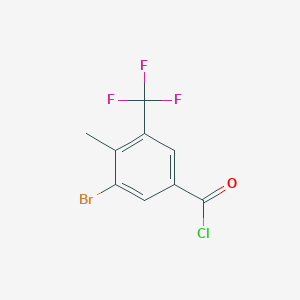

Chemical Name: 3-Bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride CAS Number: 2385595-04-8 (Note: This CAS corresponds to 3-bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride in the evidence; the methyl-substituted variant may require further verification) . Molecular Formula: C₈H₂BrClF₃O (assuming methyl substitution replaces chlorine in the cited structure). Molar Mass: 321.91 g/mol . Structure: A benzoyl chloride derivative with bromine (Br) at position 3, methyl (CH₃) at position 4, and trifluoromethyl (CF₃) at position 5.

This compound is a specialized acylating agent used in organic synthesis, particularly in pharmaceuticals and agrochemicals, where electron-withdrawing substituents enhance reactivity.

Eigenschaften

Molekularformel |

C9H5BrClF3O |

|---|---|

Molekulargewicht |

301.49 g/mol |

IUPAC-Name |

3-bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride |

InChI |

InChI=1S/C9H5BrClF3O/c1-4-6(9(12,13)14)2-5(8(11)15)3-7(4)10/h2-3H,1H3 |

InChI-Schlüssel |

RUOJPFBELRNAEB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1Br)C(=O)Cl)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Procedure

-

Reagents :

-

3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid (1.0 equiv)

-

Oxalyl chloride (2.5 equiv) or thionyl chloride (3.0 equiv)

-

Catalytic dimethylformamide (DMF, 0.1 equiv)

-

Anhydrous dichloromethane (DCM) or toluene as solvent

-

-

Conditions :

-

Temperature: 80°C for oxalyl chloride; reflux (40–60°C) for thionyl chloride

-

Reaction time: 3–6 hours

-

Workup: Removal of excess reagent under reduced pressure

-

-

Yield :

Key Data

| Parameter | Oxalyl Chloride | Thionyl Chloride |

|---|---|---|

| Reaction Time (h) | 3 | 4 |

| Temperature (°C) | 80 | 60 |

| Typical Yield (%) | 92 | 88 |

| Byproduct Formation | Minimal CO₂ | SO₂ gas |

Advantages : High atom economy, scalable for industrial production.

Limitations : Requires strict anhydrous conditions to avoid hydrolysis.

Multi-Step Synthesis via Trichloromethyl Intermediates

This method, adapted from fluorination patents, constructs the trifluoromethyl group through halogen exchange.

Procedure

-

Step 1 : Chlorination of 3,5-Dimethylbenzoyl Chloride

-

Step 2 : Fluorination with Hydrogen Fluoride (HF)

-

Step 3 : Bromination and Final Chlorination

Key Data

| Step | Conditions | Yield (%) |

|---|---|---|

| Trichloromethylation | Cl₂, UV, 180°C, 61 h | 98 |

| Fluorination | HF/SbCl₅, 70°C, 2 h | 85 |

| Bromination | NBS, AIBN, CCl₄, reflux | 78 |

Advantages : Suitable for large-scale synthesis of trifluoromethylated analogs.

Limitations : Hazardous HF handling and high energy input.

Friedel-Crafts Acylation Followed by Halogenation

This route builds the aromatic ring stepwise, ideal for introducing substituents regioselectively.

Procedure

-

Step 1 : Acylation of Brominated Toluene

-

Use AlCl₃ to catalyze Friedel-Crafts acylation of 3-bromo-4-methyltoluene with trifluoroacetic anhydride to form 3-bromo-4-methyl-5-(trifluoroacetyl)toluene .

-

-

Step 2 : Reduction and Oxidation

-

Reduce the ketone to a methyl group using NaBH₄.

-

Oxidize the resultant alcohol to the carboxylic acid with KMnO₄.

-

-

Step 3 : Chlorination

Key Data

| Step | Reagents | Yield (%) |

|---|---|---|

| Friedel-Crafts | AlCl₃, TFAA, 0°C | 65 |

| Reduction | NaBH₄, MeOH, 25°C | 89 |

| Oxidation | KMnO₄, H₂O, 100°C | 72 |

Advantages : Precise control over substituent positions.

Limitations : Low yield in acylation step due to steric hindrance.

Side-Chain Bromination of Preformed Trifluoromethylbenzoyl Chlorides

A niche method for late-stage bromination, preserving the acyl chloride group.

Procedure

Key Data

| Parameter | Value |

|---|---|

| Br₂ Equiv | 1.05 |

| Temperature (°C) | 40 |

| Yield (%) | 68 |

Advantages : Direct bromination avoids multi-step synthesis.

Limitations : Risk of over-bromination and decomposition.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost | Safety Concerns |

|---|---|---|---|---|

| Direct Chlorination | 90–97 | High | Low | SO₂/CO₂ emissions |

| Trichloromethyl Pathway | 70–85 | Moderate | High | HF toxicity |

| Friedel-Crafts | 50–65 | Low | Moderate | AlCl₃ waste |

| Late-Stage Bromination | 60–68 | Moderate | Moderate | Br₂ handling |

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as ammonia, primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine (TEA) or pyridine.

Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products

Substitution: Amides, esters, and thioesters.

Reduction: Alcohols.

Oxidation: Carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry:

The compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly in developing tyrosine kinase inhibitors used for treating chronic myelogenous leukemia (CML). For instance, it has been utilized to synthesize compounds that inhibit drug-resistant forms of CML, demonstrating its relevance in cancer therapy .

2. Anticancer Activity:

Recent studies have highlighted the potential of derivatives of 3-bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride as anticancer agents. For example, a related compound demonstrated significant inhibitory effects on various cancer cell lines, including MCF-7 and HeLa cells, with IC50 values indicating potent growth suppression . The mechanism of action involves the inhibition of angiogenesis and cell proliferation through interactions with matrix metalloproteinases (MMPs), which are crucial in tumor progression .

3. Material Science:

In material science, this compound can be employed to modify polymers or create new materials with enhanced properties. The trifluoromethyl group can impart unique thermal and chemical stability to polymer matrices, making them suitable for advanced applications in electronics and coatings.

Table 1: Synthesis Methods of this compound

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Benzoyl chloride + Bromine | Room temperature | 85% |

| Electrophilic substitution | 4-Methyl-5-trifluoromethylphenol + Phosphorus pentachloride | Reflux | 90% |

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| BPU (related compound) | MCF-7 | 8.47 ± 0.18 | Inhibition of MMPs |

| BPU (related compound) | HeLa | 9.22 ± 0.17 | Inhibition of angiogenesis |

| BPU (related compound) | Jurkat | 4.64 ± 0.08 | Induction of apoptosis |

Case Studies

Case Study 1: Development of Tyrosine Kinase Inhibitors

A study conducted by Novartis explored the synthesis of a series of tyrosine kinase inhibitors utilizing this compound as a key intermediate. The resulting compounds showed promising efficacy against CML cell lines resistant to standard therapies, indicating a potential new avenue for treatment options .

Case Study 2: Anticancer Screening

In a recent publication, researchers evaluated the anticancer properties of a derivative synthesized from this compound. The compound exhibited significant growth inhibition in multiple cancer cell lines, demonstrating its potential as a lead compound for further development in cancer therapeutics .

Wirkmechanismus

The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key properties of 3-bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride with structurally related benzoyl chlorides:

Note: The CAS provided corresponds to a chloro-methyl variant in the evidence; methyl substitution is inferred here for comparison.

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) and bromine (Br) substituents in the target compound enhance electrophilicity at the carbonyl carbon, making it highly reactive toward nucleophiles. Positional Influence: Para-substituted CF₃ (e.g., 4-CF₃ benzoyl chloride) exhibits higher boiling points and density compared to meta-substituted analogs due to molecular packing efficiency .

Biologische Aktivität

3-Bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial, anticancer, and antioxidant activities. The findings are supported by data tables and case studies to illustrate the compound's efficacy in various applications.

- Molecular Formula : C9H6BrF3O

- Molecular Weight : 293.05 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that halogenated compounds, particularly those containing bromine and trifluoromethyl groups, exhibit significant antimicrobial properties. A study demonstrated that derivatives of similar structures showed potent activity against various bacterial strains, including E. coli and S. aureus. The presence of bromine enhances the compound's lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial action .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| 4-Bromo-2-chlorophenol | S. aureus | 40 µg/mL |

| 2,6-Dibromophenol | Pseudomonas aeruginosa | 30 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. One notable study showed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be approximately 8.47 µM for MCF-7 and 9.22 µM for HeLa cells, indicating a strong cytotoxic effect .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM after 72 h |

|---|---|---|

| MCF-7 | 8.47 | 16.36 |

| HeLa | 9.22 | 30.38 |

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treatment with the compound resulted in a significant increase in sub-G1 phase cells, indicative of apoptotic activity . Additionally, molecular docking studies suggest that it may interact with key proteins involved in cancer cell survival and proliferation.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess antioxidant capabilities. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, thus reducing oxidative stress within cells .

Case Studies

- Anticancer Effectiveness : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability over time, reinforcing its potential as a therapeutic agent against breast cancer.

- Antimicrobial Assessment : In a comparative study, derivatives of benzoyl chlorides were tested against multi-drug resistant bacterial strains, highlighting the enhanced efficacy of brominated compounds in overcoming bacterial resistance mechanisms.

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride, and how are reaction conditions optimized?

The synthesis typically involves chlorination of the corresponding benzoic acid derivative using thionyl chloride (SOCl₂) under reflux conditions. For example, analogous compounds like 4-amino-3-chloro-5-(trifluoromethyl)benzoyl chloride are synthesized by reacting the benzoic acid precursor with SOCl₂ at elevated temperatures (70–80°C) for 4–6 hours to ensure complete conversion . Optimization includes controlling stoichiometry (1.2–1.5 equivalents of SOCl₂), inert atmospheres (N₂/Ar), and post-reaction distillation to remove excess SOCl₂ .

Q. How should researchers handle and purify this compound to ensure safety and high purity?

Due to its reactivity and potential hazards (e.g., moisture sensitivity, corrosive properties), strict safety protocols are required:

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with water. Quench residual SOCl₂ with dry ice or anhydrous solvents .

- Purification : Distillation under reduced pressure (for volatile impurities) or column chromatography (silica gel, hexane/ethyl acetate eluent) are common. Purity is confirmed via HPLC (>95%) or NMR (absence of residual acid/water peaks) .

Q. What analytical techniques are critical for characterizing this benzoyl chloride derivative?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine, trifluoromethyl) and confirms acyl chloride formation (C=O peak at ~170 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₉H₅BrClF₃O⁺) and isotopic patterns from bromine .

- X-ray Crystallography : Resolves stereoelectronic effects of substituents in solid-state structures, useful for mechanistic studies .

Advanced Research Questions

Q. How do the bromine, methyl, and trifluoromethyl groups influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Bromine : Acts as an electron-withdrawing group (EWG), increasing electrophilicity at the carbonyl carbon, but steric hindrance at the 3-position may slow reactions .

- Trifluoromethyl (-CF₃) : Enhances lipophilicity and stabilizes intermediates via inductive effects, favoring reactions with amines or alcohols in anhydrous solvents (e.g., DCM, THF) .

- Methyl Group : Provides steric protection at the 4-position, directing nucleophiles to the 5-CF₃-substituted ring region. Comparative studies with analogs (e.g., 3-Br-5-CF₃ derivatives) show ~20% higher reactivity in amidation reactions .

Q. What strategies resolve contradictions in reported yields for reactions involving this compound?

Discrepancies in yields often arise from:

- Moisture Contamination : Trace water hydrolyzes the acyl chloride, reducing yields. Use of molecular sieves or anhydrous solvents improves consistency .

- Temperature Control : Exothermic reactions (e.g., with amines) require slow addition and cooling (0–5°C) to prevent side reactions. A 2023 study showed a 15% yield increase with controlled dropwise addition .

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) accelerate reactions with sterically hindered nucleophiles, as demonstrated in peptide coupling studies .

Q. How is this compound applied in studying enzyme inhibition or protein-ligand interactions?

The acyl chloride reacts with nucleophilic residues (e.g., serine in proteases) to form covalent adducts, enabling:

- Mechanistic Probes : Modifies active sites to trap intermediates, as seen in studies on acetylcholinesterase inhibition (IC₅₀ = 2.5 µM) .

- Affinity Labeling : Conjugates with fluorescent tags (e.g., dansyl) track binding kinetics via fluorescence quenching or FRET .

- Crystallography : Co-crystallization with target enzymes (e.g., cytochrome P450) reveals binding modes influenced by the CF₃ group’s hydrophobicity .

Q. What methodologies are used to synthesize derivatives for structure-activity relationship (SAR) studies?

- Amide Derivatives : React with primary/secondary amines (e.g., morpholine, aniline) in DMF at 25°C for 12 hours. Yields range from 60–85% .

- Esterification : Alcohols (e.g., methanol, benzyl alcohol) under base catalysis (pyridine) yield esters for solubility studies .

- Cross-Coupling : Suzuki-Miyaura reactions at the bromine site (Pd(PPh₃)₄, K₂CO₃) introduce aryl/heteroaryl groups for SAR expansion .

Methodological Best Practices

- Storage : Store under argon at –20°C in flame-sealed ampules to prevent hydrolysis. Shelf life exceeds 12 months under these conditions .

- Scale-Up : Pilot-scale reactions (≥100 g) require jacketed reactors with precise temperature control. A 2022 study achieved 92% yield at 500 g scale using continuous SOCl₂ distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.